molecular formula C15H13N5O3S2 B2952133 N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-22-0

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2952133
CAS No.: 1021136-22-0
M. Wt: 375.42
InChI Key: XQERLBWIGPFKGB-UHFFFAOYSA-N
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Description

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β). This compound exhibits significant research value in the fields of neurodegenerative diseases and oncology. Its primary mechanism of action involves the competitive inhibition of GSK-3β's ATP-binding site, leading to the suppression of tau protein hyperphosphorylation. This action is critically important for investigating the pathophysiology of Alzheimer's disease and other tauopathies, as the accumulation of hyperphosphorylated tau is a hallmark of these conditions. By modulating this key kinase, researchers can probe the intricate signaling pathways involved in neuronal survival and function. Furthermore, due to the role of GSK-3β in regulating apoptosis and cell proliferation, this inhibitor serves as a valuable chemical tool for studying its effects in various cancer models, particularly in the context of the Wnt/β-catenin signaling pathway. Its application extends to dissecting the molecular mechanisms underlying insulin resistance and metabolic disorders, given the enzyme's involvement in glycogen metabolism. The compound provides a critical means to explore GSK-3β as a therapeutic target across a broad spectrum of diseases.

Properties

IUPAC Name

N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c1-9-7-25-15(16-9)18-12(21)8-24-13-5-4-11(19-20-13)17-14(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,16,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERLBWIGPFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3S. The compound features multiple functional groups that may contribute to its biological properties, including a thiazole moiety known for its diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines.
  • Case Studies : In a study involving thiazole derivatives, compounds with modifications at the 4-position exhibited significant anticancer activity against A431 and Jurkat cell lines, showing IC50 values lower than standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

  • Potential Applications : Thiazole-containing compounds have demonstrated antibacterial and antifungal properties. The presence of the thiazole ring may enhance membrane permeability, leading to increased efficacy against pathogens.
  • Research Findings : Compounds structurally related to this compound have shown promising results in inhibiting bacterial strains such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring Modifications : Substituents on the thiazole ring can significantly influence cytotoxicity. For instance, electron-donating groups at specific positions have been shown to enhance activity .
  • Functional Group Impact : The presence of amino and carbonyl groups in the side chains appears to be critical for maintaining biological activity, particularly in anticancer assays.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Remarks
AnticancerThiazole derivatives< 10Effective against A431 cells
AntimicrobialThiazole-based antibiotics5 - 50Effective against S. aureus
Other ActivitiesVarious thiazole analogsVariesPotential for further exploration

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes the structural and physicochemical properties of the target compound and its analogues:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyridazine Furan-2-carboxamide, 4-methylthiazol-2-ylamino-thio-oxoethyl C₁₄H₁₁N₅O₃S₂ 361.4 N/A
2d (Pyrimidinone derivative) Pyrimidinone p-Tolylamino, nitrophenyl-oxoethyl-thio C₁₉H₁₆N₄O₄S 397.0971 227.6–228.6
2e (Pyrimidinone derivative) Pyrimidinone 4-Methoxyphenylamino, 3-nitrophenyl-oxoethyl-thio C₁₉H₁₆N₄O₅S 413.0920 217.1–217.3
AZ331 (Dihydropyridine derivative) 1,4-Dihydropyridine Furyl, 4-methoxyphenyl-oxoethyl-thio C₂₇H₂₆N₄O₅S Not reported N/A
2b1 (Thiazolidinone derivative) Thiazolidinone Furan-methylene-amino, 4-hydroxy-3-methoxybenzylidene C₁₆H₁₂N₂O₄S₂ Not reported 85–87
N-(2-(6-Oxo-pyridazinyl)ethyl)triazole-carboxamide Pyridazinone Thiophen-2-yl, phenyl-triazole C₁₉H₁₆N₆O₂S 392.4 N/A

Key Observations

Core Heterocycles: The pyridazine core in the target compound distinguishes it from pyrimidinone (), thiazolidinone (), and 1,4-dihydropyridine () derivatives. Pyridazine’s electron-deficient nature may influence binding interactions compared to electron-rich cores like thiazolidinone.

Substituent Diversity: The target compound’s 4-methylthiazole substituent contrasts with nitrophenyl (2d), methoxyphenyl (2e, AZ331), and hydroxy-methoxybenzylidene (2b1) groups. These differences impact electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, which are critical for target affinity and solubility .

Thioether Linkages: All compounds feature thioether-oxoethyl bridges, but their connectivity varies. For example, the target compound links the pyridazine ring to the thiazole group, while 2d and 2e connect pyrimidinone to aryl groups. This variability may influence metabolic stability and pharmacokinetics.

Physicochemical and Pharmacological Considerations

  • However, the lack of melting point or solubility data limits direct comparisons .
  • Electron-Deficient Cores: Pyridazine and pyrimidinone cores may enhance interactions with electron-rich biological targets (e.g., enzyme active sites), whereas thiazolidinone and dihydropyridine cores could favor different binding modes .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
A common approach involves cyclization reactions using acetonitrile as a solvent under reflux, followed by iodine/triethylamine-mediated sulfur cleavage to form the thiadiazole core. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with N-phenylhydrazinecarboxamides, followed by cyclization in DMF . Key intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. IR spectroscopy is used to track carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S-C, ~650 cm⁻¹) functional groups .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • NMR : ¹H NMR identifies proton environments (e.g., furan protons at δ 6.4–7.2 ppm, thiazole NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) and aromatic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Purity (>98%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize low yields in the cyclization step of thiadiazole derivatives?

Answer:
Low yields often arise from incomplete sulfur cleavage or side reactions. Strategies include:

  • Catalyst Screening : Replace iodine with milder oxidants (e.g., CuI) to reduce side products .
  • Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of intermediates .
  • Reaction Monitoring : Use TLC or in-situ IR to track sulfur elimination (disappearance of S-S stretch at ~500 cm⁻¹) .

Advanced: How to resolve contradictory NMR data in structurally similar analogs?

Answer:
Contradictions may stem from dynamic effects (e.g., tautomerism in thiazole rings) or solvent-dependent shifts. Solutions:

  • Variable Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridazine vs. furan protons) .
  • Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Advanced: What mechanistic insights explain sulfur elimination during cyclization?

Answer:
The iodine/TEA system promotes oxidative desulfurization, converting thioamide intermediates into thiadiazoles via a radical pathway. Evidence includes:

  • S8 Formation : Isolation of elemental sulfur confirms cleavage of C-S bonds .
  • Kinetic Studies : Reaction completion within 1–3 minutes under reflux suggests a radical chain mechanism .

Basic: What purification techniques are effective for isolating the final compound?

Answer:

  • Crystallization : Use ethanol/water (4:1) or DMF to isolate high-purity crystals (>95% yield) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts .

Advanced: How does substituent variation on the thiazole ring impact bioactivity?

Answer:
Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. For example:

  • 4-Methylthiazole : Increases lipophilicity (logP ~2.5), improving membrane permeability .
  • Thioether Linkers : Improve binding affinity to target proteins (e.g., kinases) via hydrophobic interactions .

Basic: What stability considerations are critical during storage?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan moiety .
  • Moisture Control : Use desiccants to avoid hydrolysis of the carboxamide group .

Advanced: Can computational tools predict synthetic feasibility of novel analogs?

Answer:
Yes. Tools include:

  • Retrosynthesis Software (Synthia, ChemAxon) : Propose routes based on known thiadiazole syntheses .
  • Docking Studies (AutoDock Vina) : Screen analogs for target binding before synthesis .

Advanced: How to validate the biological relevance of in vitro data for this compound?

Answer:

  • Dose-Response Curves : Use IC₅₀ values to compare potency across cell lines (e.g., HepG2 vs. HEK293) .
  • Metabolic Stability Assays : Incubate with liver microsomes to estimate half-life (t₁/₂) .

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